N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine

Catalog No.
S15839310
CAS No.
M.F
C13H27NO
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine

Product Name

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine

IUPAC Name

N-(oxolan-2-ylmethyl)octan-2-amine

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C13H27NO/c1-3-4-5-6-8-12(2)14-11-13-9-7-10-15-13/h12-14H,3-11H2,1-2H3

InChI Key

VVABUHJNUYXNFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NCC1CCCO1

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine is a chemical compound with the molecular formula C13H27NO\text{C}_{13}\text{H}_{27}\text{N}\text{O} and a molecular weight of approximately 213.37 g/mol. It features a tetrahydrofuran ring, which is a five-membered cyclic ether, attached to an octan-2-amine chain. This structure contributes to its unique properties and potential applications in various fields, including chemistry and biology.

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
  • Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Reactions typically involve common reagents such as:

  • Oxidizing agents: e.g., hydrogen peroxide, potassium permanganate.
  • Reducing agents: e.g., lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: e.g., halides, alkoxides.

The specific conditions—temperature, solvent, and pH—are carefully controlled to achieve desired transformations.

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine exhibits potential biological activity, particularly in the field of medicinal chemistry. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, suggesting antimicrobial properties. Additionally, it could play a role in modulating various biochemical pathways relevant to neurological disorders.

The synthesis of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine typically involves the reaction of tetrahydrofuran with an appropriate amine precursor. A common method includes using a Grignard reagent in an inert atmosphere to prevent oxidation. In industrial settings, large-scale production may utilize batch or continuous flow processes with automated systems for precise control over reaction conditions .

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine has diverse applications:

  • Chemistry: Serves as a building block for synthesizing complex molecules, especially in pharmaceuticals and agrochemicals.
  • Biology: Used in studies related to biological processes and the development of bioactive compounds.
  • Medicine: Potential therapeutic applications include antimicrobial agents and treatments for neurological disorders.
  • Industry: Employed in producing specialty chemicals like surfactants, lubricants, and polymer additives.

Studies on N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine's interactions reveal its ability to bind to specific enzymes and receptors, influencing their activity. This property is crucial for understanding its potential therapeutic effects and guiding further research into its biological significance.

Several compounds share structural similarities with N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine, including:

Compound NameStructure FeaturesUnique Aspects
N-octylamineStraight-chain amineSimpler structure without cyclic ether
TetrahydrofuranCyclic etherLacks amine functionality
1-(Aminomethyl)-tetrahydrofuranContains both amine and tetrahydrofuranMore complex due to additional functional groups
N-(2-hydroxyethyl)-octanamideHydroxy group instead of tetrahydrofuranDifferent functional group affecting solubility

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine's unique combination of a cyclic ether with an octanamine chain distinguishes it from these compounds, potentially enhancing its solubility and reactivity in biological systems .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.209264485 g/mol

Monoisotopic Mass

213.209264485 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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